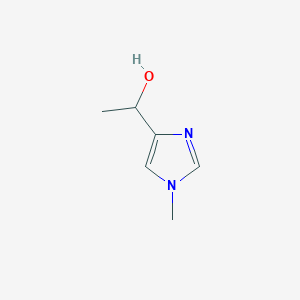

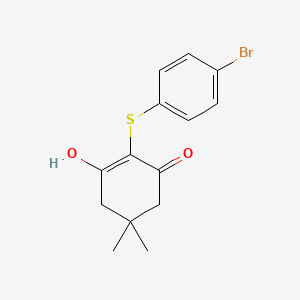

![molecular formula C11H11NO2 B2476519 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-50-7](/img/structure/B2476519.png)

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H13NO. It has a molecular weight of 175.23 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . One method involves an NHC catalysed enantioselective synthesis of spirobenzoxepinones in a [4 + 3] cycloaddition of isatin derived enals and quinone methides . High enantioselectivity (up to >99% ee and >20: 1 dr) was achieved using triazolium cat. 130 in combination with NaOAc in 1,2-dichloroethane .Molecular Structure Analysis

The molecular structure of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Physical And Chemical Properties Analysis

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a white to yellow solid . It has a molecular weight of 175.23 and a molecular formula of C11H13NO . The compound is stored at a temperature of 2-8°C .科学的研究の応用

Synthesis Methods and Chemical Properties

- Synthesis Techniques: A study by (Beccalli et al., 2003) explored a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones. This process involved several steps including the formation of cycloadducts and transformation into spiro[cyclohexa-2,5-dien-1,3′-indoline]-2′,4-diones.

- Catalyst-Free Synthesis: Another study by (Maurya et al., 2014) achieved highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using a catalyst-free approach. This method utilized ethyl diazoacetate in a mixture of ethanol and acetonitrile as solvents.

Pharmacological and Biological Applications

- Cancer Research: Research by (Sampson et al., 2015) focused on the discovery of inhibitors of Polo-like kinase 4 (PLK4), a potential target for cancer therapy. They developed novel inhibitors incorporating the 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one scaffold.

- Anticancer Activity: A study by (Reddy et al., 2015) synthesized libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and evaluated their anticancer activity. Some compounds showed promising activity against various human cancer cell lines, leading to cell cycle arrest and apoptotic cell death.

Chemical Reactions and Derivatives

- Oxindole Alkaloid Scaffold: The work by (Buev et al., 2018) explored the reaction of N-methylspiro[anthracene-oxazolidine] with spiro[cyclopropane-3,3′-indolin]-2-ones, forming spiro[pyrrolidine-3,3′-indolin]-2-ones. This contributes to the understanding of oxindole alkaloid scaffolds.

- Stereochemical Analyses: (Qi et al., 2016) investigated the diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines]. They used hexamethylphosphorous triamide in the reaction of isatin with arylidene pivaloylacetonitriles, leading to high yields and diastereoselectivity.

Additional Chemical and Biological Studies

- Chemical Reactions: A study by (Zhu et al., 2020) developed a chemo- and diastereo-selective cycloaddition reaction for synthesizing spiro(cyclopentane-1,3'-indoline) derivatives. This method utilized simple reagents like NaOH, showing potential for efficient synthesis of complex structures.

- Detection of Heavy Metals: Research by (Pattaweepaiboon et al., 2020) synthesized a novel colorimetric probe for detecting mercuric cations. The probe, based on a spirooxazine derivative, showed high sensitivity and selectivity, indicating potential applications in environmental monitoring.

Safety and Hazards

作用機序

Target of Action

It is worth noting that compounds with similar structures, such as polo-like kinases (plks), have been identified as critical regulatory molecules during the cell cycle process .

Mode of Action

The exact mode of action of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is currently unknown due to the lack of specific research on this compound. Related compounds, such as plk4, have been identified as a master regulator of centriole replication .

Biochemical Pathways

Related compounds like plk4 are known to play a crucial role in the cell cycle, centriole duplication, mitosis, and cytokinesis .

Result of Action

Related compounds like plk4 have been associated with cancer development due to their role in cell cycle regulation .

特性

IUPAC Name |

4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIGHXWPYBKFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2476440.png)

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2476441.png)

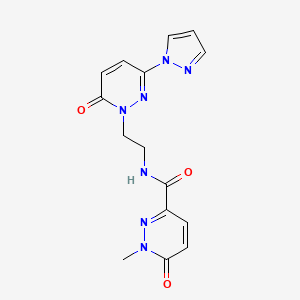

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2476442.png)

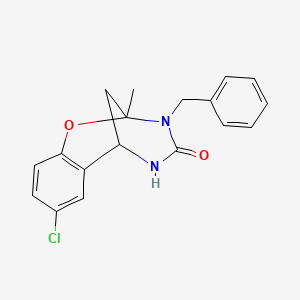

![4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2476447.png)

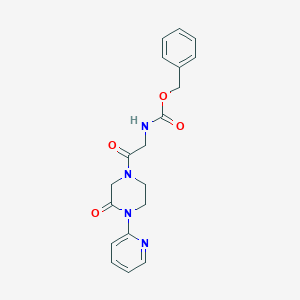

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2476452.png)

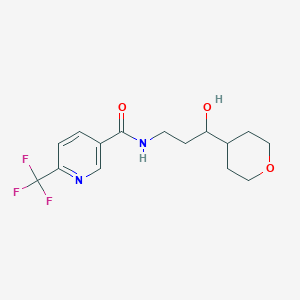

![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)

![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)